Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt
Description
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt (hereafter referred to by its full IUPAC name) is a sulfonic acid derivative characterized by a benzenesulfonic acid backbone substituted with a hydrazino group at the para position. The hydrazino group is further modified with an aminothioxomethyl (-NH-C(=S)-NH2) moiety, conferring unique reactivity and coordination properties.
For instance, similar compounds are synthesized via reactions of 4-sulfo-benzenediazonium chloride with amines or hydrazine derivatives .
Properties
CAS No. |
68025-19-4 |
|---|---|
Molecular Formula |
C7H8KN3O3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
potassium;4-(2-carbamothioylhydrazinyl)benzenesulfonate |
InChI |
InChI=1S/C7H9N3O3S2.K/c8-7(14)10-9-5-1-3-6(4-2-5)15(11,12)13;/h1-4,9H,(H3,8,10,14)(H,11,12,13);/q;+1/p-1 |
InChI Key |
ZSSVNCUIOBJFPJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NNC(=S)N)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt typically involves the reaction of benzenesulfonic acid derivatives with hydrazine derivatives under controlled laboratory or industrial conditions. The process aims to attach the aminothioxomethyl hydrazino functional group to the benzenesulfonic acid core, followed by neutralization with potassium to form the monopotassium salt.
Synthetic Route
The general synthetic pathway can be summarized as follows:
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Preparation of benzenesulfonic acid derivative | Commercially available or synthesized via sulfonation of benzene |
| 2 | Reaction with hydrazine derivative to introduce hydrazino group | Hydrazine hydrate or substituted hydrazines, mild heating, controlled pH |
| 3 | Introduction of aminothioxomethyl group | Reaction with thiourea or related thioxomethyl reagents |
| 4 | Neutralization to form monopotassium salt | Potassium hydroxide or potassium carbonate in aqueous medium |
| 5 | Purification | Crystallization, filtration, and drying to obtain high-purity product |
This synthetic route is designed to optimize yield and purity while minimizing by-products. Industrial production often employs automated reactors and advanced purification techniques to ensure reproducibility and scalability.
Reaction Conditions and Parameters
- Temperature: Typically maintained between ambient to moderate heating (25–80°C) to facilitate reaction kinetics without decomposing sensitive functional groups.
- pH Control: Acidic to neutral pH conditions are maintained during sulfonation and hydrazine addition steps; neutralization occurs in basic conditions for salt formation.
- Solvent: Aqueous or mixed aqueous-organic solvents are used depending on solubility and reaction stage.
- Reaction Time: Varies from several hours to optimize conversion and minimize side reactions.
Analytical and Purification Techniques
To ensure the compound’s quality and suitability for research or industrial use, several analytical methods are employed:
| Technique | Purpose |
|---|---|
| Chromatography (HPLC, TLC) | Purity assessment and reaction monitoring |
| Spectroscopy (NMR, IR) | Structural confirmation and functional group analysis |
| Mass Spectrometry | Molecular weight verification |
| Melting Point Determination | Purity and identity confirmation |
| Elemental Analysis | Verification of elemental composition |
Purification typically involves recrystallization from suitable solvents and filtration to remove impurities and unreacted starting materials.
Research Findings and Industrial Relevance
- The compound’s unique structure, featuring both sulfonic acid and aminothioxomethyl hydrazino groups, makes it reactive in various organic transformations, including oxidation, reduction, and substitution reactions.
- It is used as a reagent or catalyst in organic synthesis and biochemical assays, particularly valuable in studying enzyme kinetics and molecular interactions due to its hydrophilic and reactive nature.
- Industrial synthesis prioritizes high yield, purity, and reproducibility, employing automated reactors and scalable purification methods to meet research and commercial demand.
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Starting Materials | Benzenesulfonic acid derivatives, hydrazine derivatives, thiourea or thioxomethyl reagents |
| Key Reaction Types | Sulfonation, hydrazine substitution, thioxomethyl group introduction, salt formation |
| Reaction Conditions | 25–80°C, controlled pH, aqueous or mixed solvents |
| Purification Methods | Crystallization, filtration, drying |
| Analytical Techniques | HPLC, NMR, IR, MS, elemental analysis |
| Industrial Scale Production | Automated reactors, advanced purification techniques |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acid compounds. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
Scientific Research Applications of Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt
This compound is a chemical compound with diverse applications in scientific research, including its use as a reagent in organic synthesis, a catalyst in chemical reactions, and in biochemical assays. It is synthesized through the reaction of benzenesulfonic acid derivatives with hydrazine derivatives under controlled conditions, with careful monitoring of temperature and pH to ensure optimal yield and purity.
Chemical Properties and Reactions
This compound undergoes several types of chemical reactions:
- Oxidation: It can be oxidized to form sulfonic acid derivatives.
- Reduction: It can be reduced into corresponding amine derivatives.
- Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The products of these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acid compounds, which have diverse applications in chemical synthesis and research.
Applications in Chemistry
This compound is utilized as a reagent in organic synthesis. It also acts as a catalyst in various chemical reactions.
Applications in Biology
The compound is used in biochemical assays and as a probe for studying enzyme activity. The mechanism of action involves interaction with specific molecular targets and pathways, binding to enzymes and proteins, and modulating their activity to affect biochemical processes.
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and as an additive in various industrial processes. Industrial production involves large-scale synthesis using automated reactors and advanced purification techniques to maximize efficiency and minimize waste.
Other Benzenesulfonic Acid Applications
Benzenesulfonic acid is also used for surfactant enhanced oil recovery (SEOR), also known as surfactant flushing .
Case Study: Recovery of Fuel Oil, Coastal New Jersey
- Surfactants were used to remove No. 2 Fuel Oil from beneath a sensitive residential structure .
- The design formulation consisted of sulfosuccinate, benzenesulfonic acid, sodium chloride solution, and a xanthan gum polymer .
- Approximately 29,500 gallons of surfactant and 16,700 gallons of polymer were injected over three phases involving 13 individual injection events .
- Estimated 57 gallons of LNAPL was removed by SEOR .
- NAPL recovery rates were 3 to 5 times higher using surfactants than conventional pumping methods .
Case Study: Surfactant Flushing of Jet Fuel, Charlotte Air National Guard
- A pilot test was performed for removal of Jet Fuel NAPL using two surfactants (sulfosuccinate and benzenesulfonic acid) .
- During the 7-day pilot test, one injection well and two recovery wells were used to pump four pore volumes through the target sweep zone, using two surfactants, a polymer flush (Xanthan gum), and water flush .
- An estimated 106 gallons of Jet Fuel NAPL were removed (68% of total) .
- Observed 3-orders of magnitude increase in mass removal rate using surfactants than pumping methods .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related benzenesulfonic acid derivatives:
Key Comparative Insights:
Functional Group Reactivity: The aminothioxomethyl hydrazine group in the target compound distinguishes it from simpler hydrazides (e.g., ) or azo derivatives (e.g., ). The thioamide (-C(=S)-NH2) group enhances its ability to act as a ligand for transition metals, similar to pyrazolone-hydrazino complexes used in platinum detection . In contrast, 4-sulfobenzoic acid monopotassium salt () lacks nitrogen-based functional groups, limiting its use to non-coordination applications like buffering.
Synthetic Routes: Diazotization and coupling reactions are common for introducing hydrazino or azo groups (e.g., ). The target compound may be synthesized via reaction of 4-sulfobenzenediazonium chloride with thiosemicarbazide (NH2-NH-C(=S)-NH2), analogous to methods for preparing hydrazine-linked azo dyes .
Solubility and Stability: Monopotassium/sodium salts of benzenesulfonic acids generally exhibit high water solubility (e.g., 4-sulfobenzoic acid monopotassium salt in ). However, the presence of thioamide groups may reduce solubility compared to carboxylate or sulfonate-only analogs. Azo-hydrazone hybrids () show sensitivity to UV degradation, whereas thioamide-containing compounds (e.g., ) demonstrate greater thermal stability.
Compounds like 4-aminobenzenesulfonic acid () are regulated in food additives, highlighting the need for rigorous purity testing in pharmaceutical applications.
Biological Activity
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural properties, and biological activities, including antimicrobial and anticancer effects.
Chemical Structure and Synthesis
The compound is derived from benzenesulfonic acid and incorporates a hydrazine moiety linked to an aminothioxomethyl group. The synthesis typically involves the reaction of benzenesulfonyl hydrazine with appropriate thioketones or thioesters under acidic conditions to yield the target compound.
Antimicrobial Activity
The antimicrobial properties of benzenesulfonic acid derivatives have been widely studied. Research indicates that compounds in this class exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for related compounds can range significantly. For example, some derivatives exhibit MIC values from 31.25 µg/mL to over 1000 µg/mL against various bacterial strains, including Staphylococcus epidermidis and Bacillus subtilis .
- Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) often correlates with MIC values, suggesting a bactericidal effect for certain derivatives. Compounds with MBC/MIC ratios of 1–4 indicate strong bactericidal properties .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 1 | 31.25 | 125 | Strong |
| Compound 2 | 250 | >1000 | Moderate |
| Compound 3 | 500 | >1000 | Weak |
Cytotoxicity Studies
Cytotoxicity assessments have shown that certain derivatives can induce cell death in cancer cell lines while exhibiting low toxicity in normal cells.
- Cell Viability : For instance, one study reported that at a concentration of 50 µM, some compounds caused approximately 50% cytotoxicity in HeLa cells after 48 hours of exposure .
- Proliferation Effects : Interestingly, some compounds increased cell viability at lower concentrations, suggesting a potential dual role as both an anticancer agent and a promoter of cell growth under specific conditions .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized various benzenesulfonyl hydrazones and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 5 mg/mL .
- Cytotoxicity in Cancer Cells : Another investigation focused on the effects of benzenesulfonic acid derivatives on cervical cancer cells (HeLa). The study found that specific compounds induced significant cytotoxicity while sparing normal fibroblast cells, highlighting their potential as selective anticancer agents .
Q & A
Q. What are the established synthetic routes for this monopotassium salt, and how can purity be optimized?
Methodological Answer:
- Synthesis: React the parent benzenesulfonic acid derivative with potassium hydroxide (1:1 molar ratio) in aqueous ethanol under reflux (70–80°C for 4–6 hours).
- Purification: Recrystallize from a 3:1 ethanol-water mixture. Monitor ion content via ion chromatography to confirm removal of excess K⁺.
- Purity Validation: Use elemental analysis (target: C, H, N, S, K within ±0.3% of theoretical values) and HPLC (C18 column, 0.1% TFA/ACN gradient) .
Q. How does the solubility profile of this compound compare to structurally related sulfonic acid salts?
Methodological Answer:
- High Water Solubility: Monopotassium salts of benzenesulfonic acids typically exhibit >20 g/100 mL solubility due to ionic dissociation.
- Comparative Data (Similar Salts):
| Compound | Solubility in H₂O (25°C) |
|---|---|
| Sodium benzenesulfonate | 32.5 g/100 mL |
| Potassium toluenesulfonate | 28.1 g/100 mL |
Q. What analytical techniques are recommended for characterizing the hydrazino-thioxomethyl moiety?
Methodological Answer:
- FT-IR: Identify N–H stretches (3200–3350 cm⁻¹) and C=S vibrations (1250–1050 cm⁻¹).
- ¹H/¹³C NMR: Hydrazine protons appear as broad singlets (δ 6.5–7.5 ppm); thiourea carbons resonate at δ 170–180 ppm.
- Mass Spectrometry: ESI-MS in negative ion mode confirms [M⁻] at m/z = (Molecular Weight – K⁺ + H⁺) .
Advanced Research Questions
Q. How can contradictions in stability data under oxidative conditions be resolved?
Methodological Answer:
- Controlled Studies: Conduct stability assays in degassed phosphate buffer (pH 7.4) with 0.1 mM EDTA to sequester trace metals.
- Decomposition Monitoring: Use HPLC-UV (254 nm) to track degradation products. A 2024 study reported 90% stability at 25°C (dark) vs. <50% under UV light .
- Kinetic Analysis: Apply Arrhenius modeling to extrapolate shelf-life (e.g., t₉₀ = 6 months at 4°C).
Q. What strategies elucidate metal complexation behavior for catalytic applications?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding constants (Kb) for transition metals (e.g., Cu²⁺, Fe³⁺) at pH 5–7.
- X-ray Crystallography: Grow single crystals in acetonitrile/water (1:3 v/v) with 5 mM Ni(NO₃)₂. Preliminary data suggest a 2:1 ligand-metal stoichiometry .
Q. How can EPR spectroscopy probe radical scavenging activity of the thioxomethyl-hydrazine group?
Methodological Answer:
- Radical Generation: Use Fenton’s reagent (Fe²⁺ + H₂O₂) in pH 7.4 buffer.
- EPR Parameters: X-band (9.5 GHz), modulation amplitude 1 G, microwave power 10 mW.
- Signal Analysis: Compare attenuation of carbon-centered radical signals (g ≈ 2.005) with TEMPO controls .
Q. What experimental designs optimize assessment of sulfonating agent potential?
Methodological Answer:
- Model Reaction: Sulfonate toluene at 120°C with 5 mol% H₂SO₄ catalyst. Monitor yields via GC-MS.
- Kinetic Profiling: Perform time-course studies (80–140°C) to calculate activation energy (Ea) .
Q. How to address conflicting cytotoxicity thresholds in cell-based assays?
Methodological Answer:
- Standardization: Use ≥3 cell lines (e.g., HEK293, HepG2) with 24/48 h exposure times.
- Mechanistic Differentiation: Include ROS scavengers (e.g., N-acetylcysteine) to isolate oxidative stress effects.
- Data Reconciliation: Reanalyze raw data from conflicting studies using Hill equation modeling for IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
